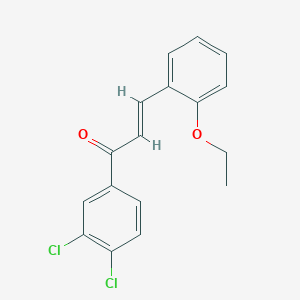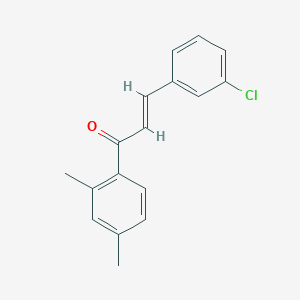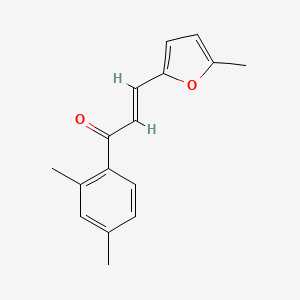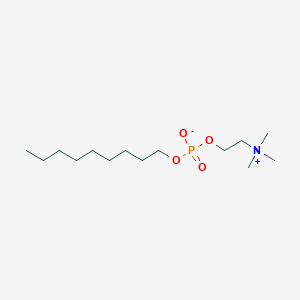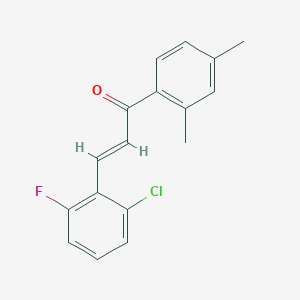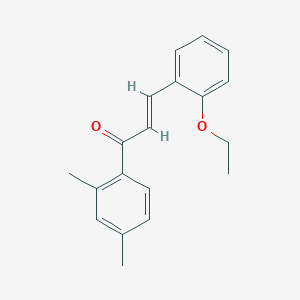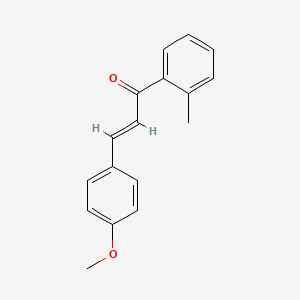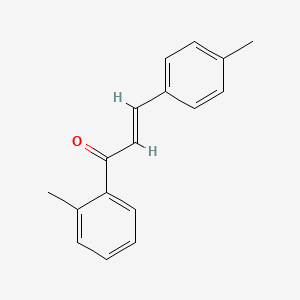
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as E-3-EPMP, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as prop-2-en-1-ones, and is structurally related to other compounds such as 2-methylprop-2-en-1-one and 4-ethoxy-2-methylprop-2-en-1-one.
Applications De Recherche Scientifique
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have antifungal properties and has been used in studies to investigate the mechanism of action of antifungal compounds. It has also been found to have anti-inflammatory properties and has been used in studies to investigate the mechanism of action of anti-inflammatory compounds. Additionally, it has been used to study the effects of compounds on the human immune system.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not well understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of fungal cell wall components. Additionally, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have antifungal and anti-inflammatory effects. In studies, it has been found to inhibit the growth of several species of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. Additionally, it is structurally related to other compounds, which makes it useful for studying the effects of different compounds on the same biological target. However, it has several limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several potential future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. For example, further studies could be conducted to investigate the mechanism of action of the compound and to determine its effects on other biological targets. Additionally, studies could be conducted to investigate the potential clinical applications of the compound, such as its use in the treatment of fungal infections and inflammatory diseases. Additionally, studies could be conducted to investigate the potential toxicological effects of the compound. Finally, studies could be conducted to investigate the potential synergistic effects of the compound when used in combination with other compounds.
Méthodes De Synthèse
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized via a Williamson ether synthesis reaction, which involves the reaction of a phenol and an alkyl halide in the presence of a base. In the case of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, the reactants used are 4-ethoxyphenol and 2-methylprop-2-en-1-yl bromide. The reaction is carried out in a solvent such as dichloromethane, and a base such as potassium tert-butoxide is used to promote the reaction. The reaction yields (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one as the major product.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-16-11-8-15(9-12-16)10-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECYPJFDVUCAW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)

